molecular formula C39H81BO3 B13791008 Tris(tridecyl) borate CAS No. 59720-00-2

Tris(tridecyl) borate

Cat. No.: B13791008
CAS No.: 59720-00-2
M. Wt: 608.9 g/mol
InChI Key: VDIBRAAMAUQZOL-UHFFFAOYSA-N
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Description

Tris(tridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester formed by the reaction of boric acid with tridecyl alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(tridecyl) borate can be synthesized through the esterification reaction between boric acid and tridecyl alcohol. The reaction typically involves heating boric acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris(tridecyl) borate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and tridecyl alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.

    Substitution: this compound can participate in substitution reactions where the tridecyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Boric acid and tridecyl alcohol.

    Oxidation: Boron-containing oxidation products.

    Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Tris(tridecyl) borate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-based drugs.

    Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of tris(tridecyl) borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting their function. The boron atom in the compound can also participate in coordination chemistry, forming complexes with other molecules and ions.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl) borate: Another borate ester with different alkyl groups.

    Tris(pentafluorophenyl) borate: A borate ester with aromatic groups.

    Tris(pyrazolyl) borate: A borate ester with heterocyclic groups.

Uniqueness

Tris(tridecyl) borate is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it suitable for applications where hydrophobicity and stability are essential, such as in lubricants and plasticizers.

Properties

CAS No.

59720-00-2

Molecular Formula

C39H81BO3

Molecular Weight

608.9 g/mol

IUPAC Name

tritridecyl borate

InChI

InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3

InChI Key

VDIBRAAMAUQZOL-UHFFFAOYSA-N

Canonical SMILES

B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC

Origin of Product

United States

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